

Application Notes and Protocols for DSM265 in Antimalarial Drug Combination Studies

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Compound of Interest		
Compound Name:	DSM-421	
Cat. No.:	B12361809	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DSM265, a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), in drug combination studies. The protocols outlined below are intended to facilitate the assessment of synergistic, additive, or antagonistic interactions between DSM265 and other antimalarial compounds.

Introduction to DSM265

DSM265 is a promising antimalarial candidate that targets a key enzyme in the pyrimidine biosynthesis pathway of Plasmodium falciparum.[1][2][3][4] Unlike its human host, the parasite relies solely on the de novo synthesis of pyrimidines for DNA and RNA replication, making PfDHODH an attractive drug target.[1][5][6] DSM265 has demonstrated potent activity against both the blood and liver stages of the parasite, including drug-resistant strains.[1][3][7][8] Its long half-life makes it an excellent candidate for combination therapies, potentially enabling single-dose treatments.[7][9]

The primary rationale for employing DSM265 in combination therapy is to enhance efficacy, overcome or delay the development of drug resistance, and potentially reduce the required doses of individual drugs, thereby minimizing toxicity. Combination with a fast-acting compound like OZ439, a synthetic ozonide, has been investigated to provide rapid parasite clearance while the long-acting DSM265 prevents recrudescence.[5][7][9][10]



Key Concepts in Drug Combination Studies

The interaction between two drugs can be classified as:

- Synergism: The combined effect of the two drugs is greater than the sum of their individual effects.
- Additivity: The combined effect is equal to the sum of the individual effects.
- Antagonism: The combined effect is less than the sum of their individual effects.

These interactions are quantitatively assessed using methods like the checkerboard assay and isobologram analysis, which are detailed in the protocols below. The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify these interactions.[11][12][13]

Data Presentation

Quantitative data from drug combination studies should be summarized for clear interpretation. The following tables provide templates for presenting the results of a checkerboard assay.

Table 1: IC50 Values of Individual and Combined Drugs against P. falciparum

Drug(s)	P. falciparum Strain	IC50 (nM)
DSM265	3D7 (drug-sensitive)	4.3
Compound X	3D7 (drug-sensitive)	[Insert Value]
DSM265 + Compound X (1:1 ratio)	3D7 (drug-sensitive)	[Insert Value]
DSM265	Dd2 (drug-resistant)	[Insert Value]
Compound X	Dd2 (drug-resistant)	[Insert Value]
DSM265 + Compound X (1:1 ratio)	Dd2 (drug-resistant)	[Insert Value]

Table 2: Fractional Inhibitory Concentration (FIC) and FIC Index for DSM265 and Compound X Combination



P. falciparum Strain	FIC of DSM265	FIC of Compound X	FIC Index (∑FIC)	Interaction
3D7	[Insert Value]	[Insert Value]	[Insert Value]	[Synergistic/Addit ive/Antagonistic]
Dd2	[Insert Value]	[Insert Value]	[Insert Value]	[Synergistic/Addit ive/Antagonistic]

Interpretation of FIC Index:

• Synergy: ∑FIC ≤ 0.5

• Additivity: 0.5 < ∑FIC ≤ 4

Antagonism: ∑FIC > 4

Experimental Protocols

Protocol 1: In Vitro Culture of Plasmodium falciparum

This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum, a prerequisite for drug susceptibility testing.

Materials:

- P. falciparum strains (e.g., 3D7, Dd2)
- Human erythrocytes (O+), washed
- Complete Culture Medium (CCM): RPMI-1640 supplemented with L-glutamine, 25 mM
 HEPES, 25 mM NaHCO3, 0.1 mM hypoxanthine, and 10% human serum or 0.5% Albumax
 II.
- Gas mixture: 5% CO2, 5% O2, 90% N2
- 37°C incubator
- Sterile culture flasks



Centrifuge

Procedure:

- Preparation of Complete Culture Medium: Aseptically prepare CCM and warm to 37°C.
- Washing Erythrocytes: Wash human erythrocytes three times with incomplete RPMI-1640 by centrifugation at 500 x g for 5 minutes. Remove the supernatant and buffy coat after each wash.
- Initiating and Maintaining Cultures:
 - Thaw cryopreserved parasite stocks according to standard procedures.
 - Maintain asynchronous cultures in sterile flasks at a 5% hematocrit in CCM.
 - Place the flasks in a modular chamber, flush with the gas mixture, and incubate at 37°C.
 - Change the medium daily and monitor parasite growth by preparing Giemsa-stained thin blood smears.
 - Split the cultures as needed to maintain parasitemia between 1-5%. For drug assays,
 synchronize cultures to the ring stage using 5% D-sorbitol treatment.[14]

Protocol 2: Checkerboard Assay for Drug Combination Testing

This assay is used to determine the interaction between two drugs over a range of concentrations.

Materials:

- Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
- DSM265 and partner drug (Compound X) stock solutions in DMSO
- 96-well microtiter plates



- CCM
- SYBR Green I or materials for pLDH assay

Procedure:

- Drug Dilution Plate Preparation:
 - Prepare serial dilutions of DSM265 horizontally and Compound X vertically in a 96-well plate containing CCM. The final volume in each well should be 100 μL.
 - Include wells with each drug alone and drug-free control wells.
- Parasite Addition: Add 100 μL of the synchronized parasite culture to each well.
- Incubation: Incubate the plates for 72 hours under the standard culture conditions.
- · Quantification of Parasite Growth:
 - SYBR Green I Assay:
 - Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08%
 Triton X-100, and 1x SYBR Green I.
 - Add 100 μL of lysis buffer to each well and incubate in the dark for 1 hour at room temperature.
 - Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[15]
 - pLDH Assay:
 - Freeze-thaw the plate twice to lyse the cells.
 - Transfer 20 μL of the lysate to a new plate.
 - Add 100 μL of a reaction mixture containing Malstat reagent and NBT/diaphorase.
 - Incubate for 30 minutes and read the absorbance at ~650 nm.[3][11]



Data Analysis:

- Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination using a non-linear regression dose-response model.
- Calculate the FIC for each drug in the combination: FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone).
- Calculate the FIC Index (Σ FIC) by summing the individual FICs.

Protocol 3: Isobologram Analysis

An isobologram is a graphical representation of drug interactions.

Procedure:

- Perform a checkerboard assay as described above.
- For each combination, plot the fractional inhibitory concentrations (FICs) of DSM265 on the y-axis and the partner drug on the x-axis.
- Draw a line of additivity connecting the FIC value of 1 on each axis.
- Plot the experimentally determined FIC pairs.
 - Data points falling on the line indicate an additive effect.
 - Data points falling below the line indicate synergy (concave curve).
 - Data points falling above the line indicate antagonism (convex curve).[11]

Mandatory Visualizations



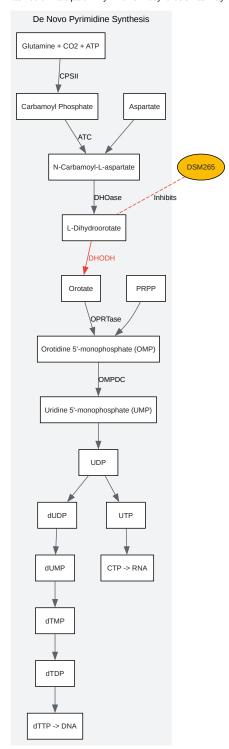
Experimental Workflow for Drug Combination Studies Parasite Culture Maintain P. falciparum Culture Synchronize to Ring Stage Checkerboard Assay Prepare Drug Dilution Plates Add Synchronized Parasites Incubate for 72h Quantification SYBR Green I Assay pLDH Assay Data Analysis Calculate IC50 Calculate FIC & FIC Index

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Generate Isobologram

Caption: Workflow for in vitro drug combination studies.



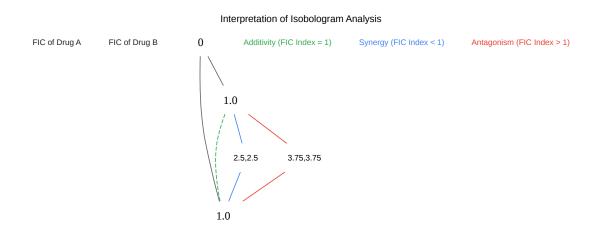


Plasmodium falciparum Pyrimidine Biosynthesis Pathway

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Caption: Target of DSM265 in the pyrimidine pathway.





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Caption: Graphical representation of drug interactions.

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